Taurocholic acid (sodium salt hydrate)

Description

BenchChem offers high-quality Taurocholic acid (sodium salt hydrate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Taurocholic acid (sodium salt hydrate) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

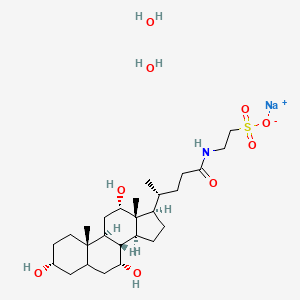

sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na.2H2O/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;;;/h15-22,24,28-30H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);;2*1H2/q;+1;;/p-1/t15-,16?,17-,18-,19+,20+,21-,22+,24+,25+,26-;;;/m1.../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRLGILDCKQBJF-SSGBDSDUSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H48NNaO9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

573.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Taurocholic Acid Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurocholic acid (TCA), a primary conjugated bile acid, has long been recognized for its essential role in dietary lipid digestion and absorption. However, its functions extend far beyond that of a simple biological detergent. TCA is now understood to be a pleiotropic signaling molecule that modulates a complex network of metabolic and inflammatory pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the diverse physiological effects of taurocholic acid sodium salt hydrate (B1144303). It details its interactions with key cellular receptors, including the farnesoid X receptor (FXR), G-protein coupled bile acid receptor 1 (TGR5), sphingosine-1-phosphate receptor 2 (S1PR2), and the apical sodium-dependent bile acid transporter (ASBT). Furthermore, this guide elucidates the downstream signaling cascades, presents quantitative data on these interactions, and provides detailed experimental protocols for their investigation.

Introduction

Taurocholic acid is synthesized in the liver from cholic acid and the amino acid taurine.[1][2] Its amphipathic nature is crucial for the emulsification of fats in the small intestine, a process that facilitates their enzymatic digestion and subsequent absorption.[1][3] Beyond this classical role, TCA participates in the enterohepatic circulation, a highly efficient recycling process that allows for the conservation of the bile acid pool.[3] It is through this circulation and its systemic distribution that TCA exerts its signaling functions, influencing gene expression and cellular responses in various tissues.

This guide will delve into the core mechanisms of TCA action, focusing on its receptor-mediated signaling pathways that have significant implications for drug development in metabolic and inflammatory diseases.

Receptor Interactions and Downstream Signaling

Taurocholic acid interacts with a variety of cell surface and nuclear receptors, initiating signaling cascades that regulate a wide array of physiological processes.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that functions as a key regulator of bile acid, lipid, and glucose homeostasis.[4][5] While chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, taurocholic acid also serves as a ligand, albeit with lower affinity.[6][7]

Upon activation by TCA, FXR heterodimerizes with the retinoid X receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes.[6] This interaction modulates the transcription of numerous genes involved in bile acid metabolism.

Key Downstream Effects of FXR Activation by Taurocholic Acid:

-

Repression of Bile Acid Synthesis: FXR activation leads to the transcriptional induction of the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[6][8] This represents a critical negative feedback mechanism.

-

Regulation of Lipoprotein Metabolism: FXR activation by TCA has been shown to downregulate the expression of apolipoprotein A-I (apoA-I), a major component of high-density lipoprotein (HDL), thereby influencing cholesterol transport.[5][9]

G-Protein Coupled Bile Acid Receptor 1 (TGR5)

TGR5, a member of the G-protein coupled receptor superfamily, is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[1][3] Activation of TGR5 by bile acids, including TCA, leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[2]

Key Downstream Effects of TGR5 Activation by Taurocholic Acid:

-

Metabolic Regulation: TGR5 activation is implicated in the regulation of energy expenditure and glucose homeostasis.[3]

-

Anti-inflammatory Effects: Activation of TGR5 can suppress inflammatory responses in macrophages.[4]

Sphingosine-1-Phosphate Receptor 2 (S1PR2)

Recent studies have identified S1PR2 as a receptor for conjugated bile acids, including TCA.[10][11][12] This interaction is particularly relevant in the context of liver pathophysiology, such as cholestasis and liver fibrosis.

Key Downstream Effects of S1PR2 Activation by Taurocholic Acid:

-

Hepatic Stellate Cell Activation: TCA-mediated activation of S1PR2 in hepatic stellate cells (HSCs) promotes their proliferation, migration, and production of extracellular matrix proteins, contributing to liver fibrosis.[10][12] This signaling cascade involves the downstream activation of p38 Mitogen-Activated Protein Kinase (MAPK) and the transcriptional co-activator Yes-associated protein (YAP).[13][14]

Apical Sodium-Dependent Bile Acid Transporter (ASBT)

ASBT (SLC10A2) is a key transporter responsible for the reabsorption of bile acids from the terminal ileum, playing a central role in the enterohepatic circulation.[15] Taurocholic acid is a primary substrate for ASBT. While not a signaling receptor in the classical sense, its interaction with ASBT is critical for maintaining bile acid homeostasis and has implications for drug delivery.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of taurocholic acid with its key molecular targets.

Table 1: Receptor Activation and Inhibition Data

| Receptor | Parameter | Value | Species | Assay System |

| TGR5 | EC50 | 7.7 µM | Human | cAMP formation assay[3] |

| FXR | EC50 | >100 µM | Human | Coactivator recruitment assay[1] |

| S1PR2 | - | Low-affinity agonist | Rodent | Structural modeling and pathway activation assays[12] |

| ASBT | IC50 | Not typically measured; it is a substrate | - | - |

Table 2: Transporter Kinetics

| Transporter | Parameter | Value | Species | Assay System |

| ASBT | Km | 12 µM | Human | Transfected CHO cells[16] |

| Vmax | 2740 pmol/min/mg protein | Human | Transfected CHO cells[16] |

Table 3: Downstream Gene and Protein Regulation

| Target | Effect | Fold Change / % Change | Cell/System |

| CYP7A1 mRNA | Downregulation | ~3-fold decrease | Mouse liver (fed cholic acid)[17] |

| apoA-I mRNA | Downregulation | Dose-dependent decrease | Human primary hepatocytes and HepG2 cells[5] |

| TNF-α secretion | Inhibition | Significant reduction | LPS-stimulated mouse macrophages[4] |

| IL-6 secretion | Inhibition | Significant reduction | LPS-stimulated mouse macrophages[4] |

| S1PR2 mRNA | Upregulation | Significant increase | Hepatic stellate cells[12] |

| Collagen 1 mRNA | Upregulation | Significant increase | Hepatic stellate cells[12] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the mechanism of action of taurocholic acid.

FXR Reporter Gene Assay

This assay measures the ability of taurocholic acid to activate FXR and induce the expression of a reporter gene.

Materials:

-

HEK293T cells

-

FXR expression plasmid

-

FXRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Taurocholic acid sodium salt hydrate

-

Dual-luciferase reporter assay system

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the FXR expression plasmid, the FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of taurocholic acid or a vehicle control.

-

Incubation: Incubate the cells for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of taurocholic acid to determine the EC50 value.

Western Blot for Phospho-p38 MAPK and YAP

This protocol details the detection of phosphorylated p38 MAPK and total YAP in cell lysates following treatment with taurocholic acid.

Materials:

-

Hepatic stellate cells (e.g., LX-2)

-

Taurocholic acid sodium salt hydrate

-

Cell lysis buffer with phosphatase and protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate hepatic stellate cells and grow to 70-80% confluency. Treat the cells with the desired concentrations of taurocholic acid for the appropriate time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phospho-p38 MAPK and YAP to the loading control.

ELISA for Inflammatory Cytokines (TNF-α and IL-6)

This protocol describes the quantification of TNF-α and IL-6 secreted into the cell culture medium.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS

-

Taurocholic acid sodium salt hydrate

-

ELISA kits for mouse TNF-α and IL-6

-

Microplate reader

Protocol:

-

Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of taurocholic acid for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatants.

-

ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.[10][20][21][22]

-

Data Analysis: Generate a standard curve for each cytokine and determine the concentrations in the samples.

Conclusion

Taurocholic acid sodium salt hydrate is a multifaceted signaling molecule with a complex mechanism of action that extends far beyond its role in digestion. Its interactions with FXR, TGR5, and S1PR2 initiate a cascade of downstream events that regulate bile acid homeostasis, lipid and glucose metabolism, and inflammatory responses. A thorough understanding of these pathways, supported by quantitative data and robust experimental protocols, is crucial for the development of novel therapeutics targeting metabolic and inflammatory diseases. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to further explore the intricate biology of taurocholic acid.

References

- 1. Deciphering the nuclear bile acid receptor FXR paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. citeab.com [citeab.com]

- 5. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phospho-p38 MAPK (Thr180/Tyr182) antibody (28796-1-AP) | Proteintech [ptglab.com]

- 8. Aortic Gene Expression Profiles Show How ApoA-I Levels Modulate Inflammation, Lysosomal Activity, and Sphingolipid Metabolism in Murine Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The roles of bile acids and sphingosine-1-phosphate signaling in the hepatobiliary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ApoA-I or ABCA1 expression suppresses fatty acid synthesis by reducing 27-hydroxycholesterol levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. besjournal.com [besjournal.com]

- 16. Frontiers | Downregulation of Cyp7a1 by Cholic Acid and Chenodeoxycholic Acid in Cyp27a1/ApoE Double Knockout Mice: Differential Cardiovascular Outcome [frontiersin.org]

- 17. Phospho-p38 MAPK (Thr180/Tyr182) (D3F9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 18. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (44-684G) [thermofisher.com]

- 19. Open Veterinary Journal [openveterinaryjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. bmgrp.com [bmgrp.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

Taurocholic Acid Signaling in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core signaling pathways initiated by taurocholic acid (TCA) in hepatocytes. TCA, a primary conjugated bile acid, is not merely a digestive surfactant but a critical signaling molecule that modulates a complex network of intracellular pathways, governing bile acid homeostasis, lipid and glucose metabolism, and cellular stress responses. This document outlines the principal receptors for TCA in hepatocytes—the Farnesoid X Receptor (FXR), the G protein-coupled bile acid receptor 1 (TGR5), and the Sphingosine-1-Phosphate Receptor 2 (S1PR2)—detailing their downstream signaling cascades and physiological effects. The information is presented to be a valuable resource for researchers investigating liver physiology, pathology, and the development of therapeutic agents targeting these pathways.

Core Signaling Pathways of Taurocholic Acid in Hepatocytes

Taurocholic acid exerts its effects on hepatocytes primarily through three key receptors: the nuclear receptor FXR, and the cell surface receptors TGR5 and S1PR2. Activation of these receptors triggers distinct downstream signaling cascades that regulate a wide array of cellular functions.

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor that functions as a ligand-activated transcription factor and is a central regulator of bile acid homeostasis.[1] TCA is a known agonist for FXR.[2] Upon binding TCA, FXR heterodimerizes with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

The primary downstream effector of FXR activation is the Small Heterodimer Partner (SHP), a transcriptional repressor.[1] FXR activation induces the expression of SHP, which in turn inhibits the transcription of key genes involved in bile acid synthesis, most notably Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[1][3] This negative feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile acids in hepatocytes.

Beyond bile acid metabolism, FXR signaling also influences lipid and glucose metabolism. Activation of FXR can suppress the expression of Apolipoprotein A-I (apoA-I), a key component of high-density lipoprotein (HDL), leading to reduced HDL levels.[2][4]

References

- 1. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Intricate Dance: A Technical Guide to Taurocholic Acid's Interaction with the Gut Microbiome and its Physiological Ramifications

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted interactions between taurocholic acid (TCA), a primary conjugated bile acid, and the gut microbiome. We will delve into the microbial metabolism of TCA, the subsequent activation of host signaling pathways, and the physiological and pathophysiological consequences of these interactions. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this critical gut-liver axis communication.

Introduction: Taurocholic Acid at the Crossroads of Host and Microbial Metabolism

Taurocholic acid is synthesized in the liver from cholesterol and conjugated with the amino acid taurine (B1682933). It plays a crucial role in the emulsification and absorption of dietary lipids and fat-soluble vitamins in the small intestine. However, its biological significance extends far beyond digestion. Upon reaching the distal small intestine and colon, TCA becomes a key substrate for a diverse array of microbial enzymes, initiating a cascade of events with profound implications for host health and disease. The metabolic fate of TCA is largely dictated by the composition and functional capacity of the gut microbiota, which in turn is influenced by host genetics, diet, and other environmental factors.

Microbial Metabolism of Taurocholic Acid: A Two-Act Play

The interaction of taurocholic acid with the gut microbiome can be broadly categorized into two key metabolic transformations: deconjugation and subsequent modification of the steroid core.

Act 1: Deconjugation by Bile Salt Hydrolases (BSHs)

The initial and rate-limiting step in TCA metabolism is the deconjugation of the taurine moiety from the cholic acid steroid nucleus. This reaction is catalyzed by a class of microbial enzymes known as bile salt hydrolases (BSHs). BSHs are widespread among gut commensals, particularly within the phyla Firmicutes, Bacteroidetes, and Actinobacteria. The deconjugation of TCA yields cholic acid (a primary bile acid) and free taurine.

Act 2: 7α-dehydroxylation and Sulfidogenesis

Following deconjugation, the liberated cholic acid can undergo 7α-dehydroxylation, a multi-step enzymatic process carried out by a specialized group of anaerobic bacteria, most notably Clostridium scindens. This conversion results in the formation of deoxycholic acid (DCA), a secondary bile acid with potent signaling and pro-inflammatory properties.[1]

The released taurine can be utilized by sulfite-reducing bacteria, such as Bilophila wadsworthia, as a source of sulfur for anaerobic respiration. This process leads to the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with both protective and potentially genotoxic effects.[1][2]

Key Signaling Pathways Activated by Taurocholic Acid and its Metabolites

Taurocholic acid and its microbial metabolites, particularly deoxycholic acid, are not inert end-products but rather potent signaling molecules that interact with host receptors to modulate gene expression and cellular function. Two of the most critical receptors in this context are the Farnesoid X Receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5).

The Farnesoid X Receptor (FXR) Pathway

FXR is a nuclear receptor highly expressed in the liver and intestine. It is a key regulator of bile acid, lipid, and glucose homeostasis. While TCA is a relatively weak agonist, its deconjugated product, cholic acid, and the secondary bile acid DCA are more potent activators of FXR.

The TGR5 Signaling Pathway

TGR5 (also known as Gpbar1) is a G protein-coupled receptor expressed on the cell surface of various cell types, including intestinal L-cells, macrophages, and cholangiocytes. Secondary bile acids, such as DCA and lithocholic acid (LCA), are potent agonists of TGR5.

Physiological and Pathophysiological Effects

The microbial metabolism of taurocholic acid and the subsequent activation of host signaling pathways have a wide range of physiological and pathophysiological effects.

| Effect | Mediator(s) | Description | Associated Condition(s) |

| Regulation of Bile Acid Homeostasis | FXR, FGF19, SHP | Activation of intestinal FXR by microbially-produced bile acids induces FGF19, which travels to the liver to suppress bile acid synthesis via inhibition of CYP7A1.[3][4] | Dyslipidemia, Cholestasis |

| Modulation of Glucose Metabolism | TGR5, GLP-1 | Activation of TGR5 in intestinal L-cells by secondary bile acids stimulates the secretion of GLP-1, which enhances insulin (B600854) secretion and improves glucose tolerance.[4] | Type 2 Diabetes, Metabolic Syndrome |

| Inflammation and Immune Regulation | TGR5, FXR, H₂S | TGR5 activation in macrophages has anti-inflammatory effects. Conversely, high concentrations of DCA can be pro-inflammatory and contribute to intestinal barrier dysfunction. H₂S can have both pro- and anti-inflammatory effects depending on the context.[5] | Inflammatory Bowel Disease (IBD) |

| Colorectal Carcinogenesis | DCA, H₂S | DCA is considered a tumor promoter, and H₂S can be genotoxic at high concentrations. Diets high in animal protein and fat increase TCA levels, leading to higher production of DCA and H₂S.[1][2][6] | Colorectal Cancer (CRC) |

| Clostridioides difficile Infection (CDI) | TCA, Secondary Bile Acids | TCA is a potent germinant for C. difficile spores, while secondary bile acids like DCA and LCA inhibit its vegetative growth. Disruption of the gut microbiota can lead to increased TCA and decreased secondary bile acids, promoting CDI. | Clostridioides difficile Infection |

| Gut Barrier Function | FXR, TGR5, DCA | FXR and TGR5 signaling can enhance intestinal barrier function. However, high levels of DCA can increase intestinal permeability.[5] | Leaky Gut Syndrome, IBD |

Experimental Protocols for Studying Taurocholic Acid-Microbiome Interactions

A variety of experimental techniques are employed to investigate the complex interplay between taurocholic acid and the gut microbiome.

Quantification of Taurocholic Acid and its Metabolites

Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Protocol Outline:

-

Sample Preparation (Fecal):

-

Lyophilize fecal samples to dryness.

-

Homogenize the dried feces into a fine powder.

-

Extract bile acids using an organic solvent mixture (e.g., 95% ethanol).

-

Centrifuge to pellet solid debris and collect the supernatant.

-

Filter the supernatant through a 0.22 µm filter.

-

-

UHPLC Separation:

-

Inject the filtered extract onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases consisting of water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

-

MS/MS Detection:

-

Employ a triple quadrupole mass spectrometer in negative ion mode.

-

Use multiple reaction monitoring (MRM) for specific and sensitive quantification of TCA, CA, DCA, and other bile acids, using isotopically labeled internal standards for accurate quantification.

-

Analysis of Gut Microbiota Composition

Method: 16S rRNA Gene Sequencing

Protocol Outline:

-

DNA Extraction:

-

Extract total DNA from fecal samples using a commercially available kit with a bead-beating step to ensure lysis of both Gram-positive and Gram-negative bacteria.

-

-

PCR Amplification:

-

Amplify a hypervariable region (e.g., V4) of the 16S rRNA gene using universal primers with attached Illumina adapters and barcodes for multiplexing.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products.

-

Quantify and pool the libraries.

-

Sequence the pooled libraries on an Illumina MiSeq or NovaSeq platform.

-

-

Bioinformatic Analysis:

-

Process the raw sequencing reads (quality filtering, denoising, chimera removal) using pipelines like QIIME2 or DADA2.

-

Assign taxonomy to the resulting amplicon sequence variants (ASVs) by aligning to a reference database (e.g., SILVA or Greengenes).

-

Perform downstream analyses such as alpha and beta diversity, and differential abundance testing.

-

In Vitro Fermentation Model

Protocol Outline:

-

Prepare a sterile, anaerobic fermentation medium mimicking the conditions of the human colon.

-

Inoculate the medium with a fresh human fecal slurry.

-

Add taurocholic acid to the fermentation vessel at a physiologically relevant concentration.

-

Incubate under anaerobic conditions at 37°C.

-

Collect samples at various time points for analysis of bile acid profiles (by UHPLC-MS/MS) and microbial composition (by 16S rRNA gene sequencing).[7][8]

Conclusion and Future Directions

The intricate interplay between taurocholic acid and the gut microbiome represents a pivotal communication axis between the host and its microbial inhabitants. Understanding the nuances of this relationship is crucial for elucidating the mechanisms underlying various diseases and for developing novel therapeutic strategies. Future research should focus on:

-

Strain-level resolution: Moving beyond genus-level associations to identify the specific bacterial strains and enzymes responsible for TCA metabolism.

-

Host-microbiome co-metabolism: Investigating the downstream metabolic fate of microbially-produced molecules and their effects on host tissues beyond the gut and liver.

-

Therapeutic modulation: Designing targeted interventions, such as next-generation probiotics, prebiotics, and small molecule inhibitors of microbial enzymes, to modulate TCA metabolism for therapeutic benefit.

By continuing to unravel the complexities of the taurocholic acid-gut microbiome axis, we can pave the way for personalized medicine approaches that leverage the power of our microbial partners to improve human health.

References

- 1. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Bile acids affect intestinal barrier function through FXR and TGR5 [frontiersin.org]

- 6. Taurocholic acid metabolism by gut microbes and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota [frontiersin.org]

- 8. In Vitro Modeling of Bile Acid Processing by the Human Fecal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

The Crossroads of Cholesterol Metabolism: A Technical Guide to Taurocholic Acid Biosynthesis and Catabolism in the Liver

For Researchers, Scientists, and Drug Development Professionals

Introduction

Taurocholic acid, a primary conjugated bile acid, stands as a central molecule in hepatic lipid homeostasis. Its synthesis from cholesterol and subsequent enterohepatic circulation are tightly regulated processes crucial for dietary lipid absorption, cholesterol excretion, and the modulation of intricate signaling pathways. Dysregulation of taurocholic acid metabolism is implicated in a spectrum of liver diseases, including cholestasis and cirrhosis, making its biosynthetic and catabolic pathways critical areas of study for drug development and therapeutic intervention.[1][2] This technical guide provides an in-depth exploration of the core biochemical processes governing taurocholic acid levels in the liver, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways.

Biosynthesis of Taurocholic Acid

The hepatic synthesis of taurocholic acid from cholesterol is a multi-step enzymatic process primarily occurring through the "classical" or "neutral" pathway, which accounts for the majority of bile acid production.[3] An "alternative" or "acidic" pathway also contributes to the bile acid pool.

The Classical Pathway

The classical pathway is initiated in the endoplasmic reticulum of hepatocytes and is the principal route for the synthesis of primary bile acids, cholic acid and chenodeoxycholic acid.[3]

-

7α-hydroxylation of Cholesterol: The initial and rate-limiting step is the hydroxylation of cholesterol at the 7α position by the enzyme cholesterol 7α-hydroxylase (CYP7A1) , a microsomal cytochrome P450 enzyme.[3][4] This reaction is a critical regulatory point in bile acid synthesis.[3][4]

-

Formation of 7α-hydroxy-4-cholesten-3-one: The 7α-hydroxycholesterol is then converted to 7α-hydroxy-4-cholesten-3-one.

-

12α-hydroxylation: For the synthesis of cholic acid, the precursor to taurocholic acid, sterol 12α-hydroxylase (CYP8B1) , another cytochrome P450 enzyme, catalyzes the 12α-hydroxylation of the steroid nucleus.[4] The activity of CYP8B1 is a key determinant of the ratio of cholic acid to chenodeoxycholic acid in the bile acid pool.

-

Side-chain Oxidation and Cleavage: Subsequent enzymatic modifications, including oxidation and cleavage of the cholesterol side chain, are carried out by mitochondrial and peroxisomal enzymes, ultimately forming cholic acid.

-

Conjugation with Taurine: The final step in the biosynthesis of taurocholic acid is the conjugation of cholic acid with the amino acid taurine. This reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) .[5] This conjugation step is crucial as it increases the water solubility and amphipathic nature of the bile acid, enhancing its physiological function.[6]

The Alternative Pathway

The alternative pathway is initiated by the hydroxylation of cholesterol at the 27 position by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) .[3] This is followed by 7α-hydroxylation by oxysterol 7α-hydroxylase (CYP7B1) .[7] This pathway primarily produces chenodeoxycholic acid but can also contribute to cholic acid synthesis.

Catabolism of Taurocholic Acid

The catabolism of taurocholic acid is primarily carried out by the gut microbiota within the intestinal lumen.

-

Deconjugation: Upon secretion into the intestine, taurocholic acid can be deconjugated by bacterial bile salt hydrolases (BSHs), releasing cholic acid and taurine.[5][8]

-

7α-dehydroxylation: The resulting cholic acid can then be further metabolized by gut bacteria through 7α-dehydroxylation, which converts it into the secondary bile acid, deoxycholic acid.[5][8]

These secondary bile acids can be reabsorbed and returned to the liver via the enterohepatic circulation, where they can be reconjugated or further metabolized.

Quantitative Data

The following tables summarize key quantitative data related to taurocholic acid metabolism.

| Parameter | Value | Species | Reference |

| Enzyme Kinetics | |||

| CYP7A1 Km (Cholesterol) | 3 µM | Human | [7] |

| CYP7A1 Vmax | 0.184 nmol/min/nmol enzyme | Human | [7] |

| BAAT Km (Taurine) | 1.1 mM | Human | [9] |

| BAAT Km (Glycine) | 5.8 mM | Human | [9] |

| Bile Acid Concentrations | |||

| Total Bile Acids in Liver | 61.6 ± 29.7 nmol/g | Human | [10] |

| Fasting Systemic Serum Bile Acids | 4.8 ± 0.5 µmol/L | Human | [3] |

| Fasting Portal Vein Serum Bile Acids | 12.9 ± 1.5 µmol/L | Human | [3] |

Experimental Protocols

Quantification of Taurocholic Acid in Liver Tissue by LC-MS/MS

This protocol describes the extraction and quantification of taurocholic acid from liver tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Liver tissue samples (frozen)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Internal Standard (IS) solution (e.g., d4-Taurocholic acid in methanol)

-

Homogenizer (e.g., bead beater)

-

Microcentrifuge tubes with beads

-

Microcentrifuge

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS/MS system

Procedure:

-

Weigh approximately 20-30 mg of frozen liver tissue.

-

Add the tissue to a 2 mL microcentrifuge tube containing homogenization beads.

-

Add 10 µL of the internal standard working solution.

-

Add 500 µL of ice-cold acetonitrile.

-

Homogenize the tissue using a bead beater until a uniform suspension is achieved.

-

Centrifuge the homogenate at 16,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of 50:50 (v/v) methanol:water.

-

Vortex and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any remaining debris.

-

Transfer the clear supernatant to an LC-MS vial for analysis.[11]

-

Analyze the sample using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters for taurocholic acid and its internal standard.

Measurement of CYP7A1 Activity in Liver Microsomes

This protocol outlines a method to determine the enzymatic activity of CYP7A1 in isolated liver microsomes.

Materials:

-

Liver microsomes

-

25 mM HEPES buffer, pH 7.2

-

0.1 mM DTT

-

0.1 mM EDTA

-

4 mM MgCl2

-

0.15% sodium cholate

-

Recombinant NADPH-cytochrome P450 reductase (CPR)

-

Cholesterol substrate (e.g., in cyclodextrin)

-

NADPH

-

LC-MS/MS system for product (7α-hydroxycholesterol) quantification

Procedure:

-

Prepare a reaction mixture containing 25 mM HEPES buffer (pH 7.2), 0.1 mM DTT, 0.1 mM EDTA, 4 mM MgCl2, and 0.15% sodium cholate.

-

Add a known concentration of liver microsomes and recombinant CPR to the reaction mixture.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the reaction by adding the cholesterol substrate to a final concentration of 50 µM.[12]

-

After a defined incubation time at 37°C, start the enzymatic reaction by adding NADPH.

-

Terminate the reaction after a specific time by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Process the sample for LC-MS/MS analysis to quantify the formation of 7α-hydroxycholesterol.

-

Calculate the enzyme activity based on the rate of product formation, normalized to the amount of microsomal protein and incubation time.

Signaling Pathways and Regulation

The biosynthesis of taurocholic acid is tightly regulated by a complex network of signaling pathways to maintain bile acid homeostasis and prevent their cytotoxic accumulation. The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, plays a central role in this regulation.

FXR-Mediated Feedback Inhibition of Bile Acid Synthesis

In the intestine, reabsorbed bile acids activate FXR in enterocytes, leading to the induction and secretion of fibroblast growth factor 19 (FGF19). FGF19 travels to the liver via the portal circulation and binds to its receptor, FGFR4, on hepatocytes. This binding activates a signaling cascade that ultimately represses the transcription of the CYP7A1 gene, thus inhibiting bile acid synthesis.

In the liver, bile acids directly activate FXR in hepatocytes, which in turn induces the expression of the small heterodimer partner (SHP). SHP then inhibits the activity of liver receptor homolog-1 (LRH-1), a nuclear receptor required for CYP7A1 gene transcription.[10] This provides a direct negative feedback loop to control bile acid production.

Experimental Workflow: Enterohepatic Circulation

The continuous recycling of bile acids between the liver and the intestine, known as the enterohepatic circulation, is essential for maintaining the bile acid pool and for efficient lipid digestion.

Following their synthesis and conjugation in the liver, bile acids are secreted into the bile and stored in the gallbladder. Upon food intake, the gallbladder contracts, releasing bile acids into the small intestine where they aid in fat digestion. Approximately 95% of the bile acids are actively reabsorbed in the terminal ileum and transported back to the liver via the portal vein. The remaining 5% enter the colon, where they are subject to bacterial metabolism and are ultimately excreted in the feces. This highly efficient recycling system ensures a constant supply of bile acids for digestive and signaling purposes.

Conclusion

The biosynthesis and catabolism of taurocholic acid are intricately regulated processes with profound implications for hepatic and systemic metabolism. A thorough understanding of the key enzymes, regulatory signaling pathways, and the dynamics of enterohepatic circulation is paramount for researchers and drug development professionals. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the multifaceted roles of taurocholic acid in health and disease, and for the development of novel therapeutic strategies targeting these critical metabolic pathways.

References

- 1. Cholesterol 7 alpha-hydroxylase - Wikipedia [en.wikipedia.org]

- 2. CYP8B1 - Wikipedia [en.wikipedia.org]

- 3. genecards.org [genecards.org]

- 4. Haploinsufficiency of CYP8B1 associates with increased insulin sensitivity in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. uniprot.org [uniprot.org]

- 7. researchgate.net [researchgate.net]

- 8. The human bile acid-CoA:amino acid N-acyltransferase functions in the conjugation of fatty acids to glycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. researchgate.net [researchgate.net]

- 11. CYP8B1 cytochrome P450 family 8 subfamily B member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Taurocholic Acid Sodium Salt Hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of taurocholic acid sodium salt hydrate (B1144303). The information is curated for researchers, scientists, and professionals in drug development who utilize this bile salt in their work. This document presents quantitative data in structured tables, details experimental methodologies for key property determination, and visualizes relevant biological signaling pathways.

Core Physicochemical Properties

Taurocholic acid sodium salt hydrate is a biologically significant bile salt, the conjugation product of cholic acid and taurine.[1][2][3] It plays a crucial role in the emulsification and absorption of fats and is a key component of bile in carnivorous animals.[1][2][3] Its amphipathic nature makes it an effective emulsifying agent, valuable in drug delivery systems for poorly soluble compounds.

General Information

| Property | Value(s) | Reference(s) |

| Synonyms | Sodium taurocholate hydrate, 2-[(3α,7α,12α-Trihydroxy-24-oxo-5β-cholan-24-yl)amino]ethanesulfonic acid sodium salt, 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid N-(2-sulfoethyl)amide sodium salt | [1][4][5][6] |

| Appearance | White to off-white or faint gold powder | [4][7][8] |

| Biological Source | While naturally occurring, commercially available products are often synthetic. | [6][9][10] |

| Purity | Typically ≥95% (HPLC) or ≥97% (TLC, anhydrous basis) | [4][5][6][9][10][11] |

Chemical and Physical Data

The molecular formula and weight of taurocholic acid sodium salt hydrate can vary depending on the degree of hydration.

| Property | Value(s) | Reference(s) |

| CAS Number | 345909-26-4 (hydrate), 145-42-6 (anhydrous) | [1][4][7][9][12][13] |

| Molecular Formula | C₂₆H₄₄NNaO₇S · xH₂O | [1][5][9][12] |

| C₂₆H₄₄NO₇SNa · H₂O | [4] | |

| C₂₆H₄₆NNaO₈S (monohydrate) | [7][8][13] | |

| Molecular Weight | 537.68 g/mol (anhydrous basis) | [2][5][9][11][14] |

| 537.7 g/mol | [1][11] | |

| 555.7 g/mol (monohydrate) | [4][7][13] | |

| Melting Point | Decomposition at 125°C | [14] |

| pKa | 1.4 - 1.9 | [1][14][15] |

| Optical Activity | [α]²⁰/D +23±1°, c = 3% in H₂O (dry matter) | [8] |

Solubility and Micellar Properties

Taurocholic acid sodium salt is known for its ability to form micelles in aqueous solutions, a critical property for its biological function and use as a detergent.

| Property | Value(s) | Reference(s) |

| Solubility | Water: Very soluble, > 250 g/L (20 °C), 100 mg/mL, 50 mg/mL | [1][8][14][16] |

| Ethanol: Soluble, ~2 mg/mL | [11][16] | |

| DMSO: Soluble, 100 mg/mL, 125 mg/mL (with warming), ~20 mg/mL | [2][11][17] | |

| Dimethylformamide (DMF): Soluble, ~25 mg/mL | [11] | |

| PBS (pH 7.2): ~3 mg/mL | [11] | |

| Critical Micelle Concentration (CMC) | 3-11 mM (in water, 20-25°C) | [1][6][9][10][15] |

| ~7-8 mM (10-40°C) | [18] | |

| 10.5 ± 0.6 mM (in water) | [19] | |

| 7.0 ± 0.5 mM (in maleic buffer, pH 6.5, I=120 mM) | [19] | |

| Aggregation Number | 4 | [10][15][20] |

| Micellar Average Molecular Weight | 2100 g/mol | [6][9][10][15] |

Stability and Storage

Proper storage is essential to maintain the integrity of taurocholic acid sodium salt hydrate.

| Condition | Recommendation | Reference(s) |

| Powder | Store at room temperature or 2-8°C. Keep container tightly closed and dry. | [1][6][9][12][15][21] |

| In Solvent | -20°C for up to 1 month; -80°C for up to 1 year (aliquot to avoid freeze-thaw cycles). | [2][17] |

| Aqueous Solutions | Not recommended for storage for more than one day. | [11] |

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of bile salts are crucial for reproducible research. Below are methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by various methods that detect the onset of micelle formation.

1. Microcalorimetric Titration: This method measures the heat changes in a solution as the concentration of the bile salt is increased. The formation of micelles is an enthalpically driven process, and the CMC is identified by a distinct change in the titration curve. This technique provides highly reproducible results for bile acid salts.[22]

2. Fluorescence Spectroscopy: This is a common method that utilizes a fluorescent probe (e.g., pyrene, propranolol) that exhibits different fluorescence characteristics in the aqueous and micellar environments.

-

Workflow:

-

Prepare a series of solutions with varying concentrations of taurocholic acid sodium salt hydrate in the desired buffer.

-

Add a constant, low concentration of a fluorescent probe to each solution.

-

Measure the fluorescence intensity of the probe in each solution.

-

Plot the fluorescence intensity against the concentration of the bile salt.

-

The CMC is determined from the inflection point of the resulting curve, which indicates the partitioning of the probe into the newly formed micelles.[19][20]

-

3. Potentiometry: This noninvasive technique involves monitoring the potential of an ion-selective electrode as a function of the bile salt concentration. The formation of micelles alters the activity of the free monomers in solution, leading to a change in the slope of the potential versus log(concentration) plot, from which the CMC can be determined.[23][24]

4. Derivative Spectrophotometry: This method relies on changes in the absorption spectrum of a probe or the bile salt itself upon micellization. By analyzing the derivative of the absorbance spectra, subtle changes that occur around the CMC can be amplified, allowing for a more precise determination.[23][24]

5. Light Scattering: Dynamic or static light scattering can be used to detect the formation of larger micellar aggregates. A significant increase in the scattering intensity is observed as the concentration of the bile salt surpasses the CMC due to the presence of micelles.[23][24]

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Signaling Pathways

Taurocholic acid is not merely a digestive aid; it also functions as a signaling molecule, modulating various cellular pathways implicated in liver health and disease.

S1PR2/p38 MAPK/YAP Signaling in Hepatic Stellate Cells

Under cholestatic conditions, taurocholic acid can promote the activation of hepatic stellate cells (HSCs), a key event in the progression of liver fibrosis. This activation is mediated through the Sphingosine-1-Phosphate Receptor 2 (S1PR2).

-

Pathway: Taurocholic acid (TCA) activates S1PR2, which in turn activates p38 Mitogen-Activated Protein Kinase (p38 MAPK).

-

Downstream Effect: Activated p38 MAPK leads to the activation of Yes-associated protein (YAP), a transcriptional co-activator.

-

Outcome: The activation of this S1PR2/p38 MAPK/YAP signaling cascade is crucial in regulating the activation of HSCs, presenting potential therapeutic targets for cholestatic liver fibrosis.[25]

Caption: TCA-induced S1PR2/p38 MAPK/YAP signaling pathway.

TLR4 Signaling in Liver Cirrhosis

Elevated levels of taurocholic acid have been identified in patients with liver cirrhosis. Evidence suggests that TCA is not just a biomarker but an active promoting factor in the progression of this disease.

-

Mechanism: Taurocholic acid has been shown to increase the expression of Toll-like receptor 4 (TLR4) in hepatic stellate cells.

-

Outcome: The upregulation of TLR4 signaling by TCA contributes to the activation of hepatic stellate cells, leading to increased expression of α-smooth muscle actin (α-SMA) and type I collagen, hallmarks of liver fibrosis.[26][27] This effect can be enhanced in a co-culture environment with hepatocytes.[26]

Caption: TCA-mediated upregulation of TLR4 signaling in HSCs.

Calcitonin-Gene-Related Peptide (CGRP) Signaling

Taurocholic acid's effects on biliary damage and liver fibrosis are also mediated by the calcitonin-gene-related peptide (CGRP) signaling pathway.

-

Interaction: Taurocholic acid modulates the expression of the α-CGRP/CALCRL (calcitonin receptor-like receptor) axis.

-

Downstream Pathways: This modulation influences TGF-β1 signaling and the expression of liver angiogenic factors through cAMP/ERK signaling-dependent pathways.[28]

This guide provides a foundational understanding of the physicochemical properties of taurocholic acid sodium salt hydrate, offering valuable data and insights for its application in research and development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CliniSciences [clinisciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Taurocholic acid BioXtra, = 95 HPLC 345909-26-4 [sigmaaldrich.com]

- 6. 牛磺胆酸 钠盐 水合物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. TAUROCHOLIC ACID SODIUM SALT HYDRATE | 345909-26-4 [chemicalbook.com]

- 8. 345909-26-4 CAS MSDS (TAUROCHOLIC ACID SODIUM SALT HYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 牛磺胆酸 钠盐 水合物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Taurocholic acid sodium salt hydrate | 345909-26-4 | FT167722 [biosynth.com]

- 13. Sodium taurocholate monohydrate | C26H46NNaO8S | CID 23687511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Sodium taurocholate CAS#: 145-42-6 [m.chemicalbook.com]

- 15. Taurocholic Acid, Sodium Salt [sigmaaldrich.com]

- 16. Taurocholic Acid | C26H45NO7S | CID 6675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. diposit.ub.edu [diposit.ub.edu]

- 19. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study | ADMET and DMPK [pub.iapchem.org]

- 20. Sodium Taurocholate Micelles in Fluorometrix Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. Determination of critical micelle concentration of bile acid salts by micro-calorimetric titration | Semantic Scholar [semanticscholar.org]

- 23. Noninvasive methods to determine the critical micelle concentration of some bile acid salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bdigital.ufp.pt [bdigital.ufp.pt]

- 25. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. The Effects of Taurocholic Acid on Biliary Damage and Liver Fibrosis Are Mediated by Calcitonin-Gene-Related Peptide Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Taurocholic Acid: A Key Signaling Molecule in Metabolic Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Taurocholic acid (TCA), a primary conjugated bile acid, has emerged as a critical signaling molecule that extends far beyond its classical role in dietary lipid digestion. Accumulating evidence highlights its function as a pleiotropic regulator of glucose, lipid, and energy metabolism. TCA exerts its effects primarily through the activation of the nuclear farnesoid X receptor (FXR) and the membrane-bound G protein-coupled receptor, TGR5. By modulating these key signaling hubs, TCA influences a network of pathways that govern metabolic homeostasis. This technical guide provides a comprehensive overview of the signaling mechanisms of taurocholic acid, its impact on metabolic regulation, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Introduction

Bile acids, traditionally viewed as simple detergents for fat absorption, are now recognized as complex endocrine signaling molecules with systemic effects.[1] Among these, taurocholic acid, formed in the liver by the conjugation of cholic acid with taurine, plays a pivotal role.[2][3] Its enterohepatic circulation ensures its presence not only in the gut and liver but also in the systemic circulation, allowing it to interact with various tissues and cell types.[2] Disruptions in TCA signaling have been implicated in metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][4] This guide delves into the molecular mechanisms by which TCA orchestrates metabolic processes, offering a valuable resource for the scientific community.

Taurocholic Acid Signaling Pathways

Taurocholic acid's metabolic effects are predominantly mediated by two key receptors: the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5).

Farnesoid X Receptor (FXR) Signaling

FXR is a nuclear receptor highly expressed in the liver and intestine.[1][5] As a ligand-activated transcription factor, FXR plays a crucial role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[5][6]

Upon binding TCA, FXR forms a heterodimer with the retinoid X receptor (RXR).[7] This complex then translocates to the nucleus and binds to specific DNA sequences known as farnesoid X receptor response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

Key downstream effects of FXR activation by TCA include:

-

Bile Acid Homeostasis: Activation of FXR in the liver induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1][8] In the intestine, FXR activation induces the expression of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress CYP7A1 expression.[1][8] This negative feedback loop is crucial for maintaining bile acid homeostasis.

-

Lipid Metabolism: FXR activation by TCA can lead to a reduction in serum triglycerides by regulating the expression of genes involved in fatty acid synthesis and clearance.[9] However, some studies have shown that TCA treatment can decrease human apolipoprotein A-I (apoA-I) expression, which is associated with reduced HDL cholesterol levels.[6]

-

Glucose Metabolism: FXR activation has been shown to improve insulin (B600854) sensitivity and regulate glucose homeostasis.[4][5]

Figure 1: Taurocholic acid activation of the FXR signaling pathway.

TGR5 Signaling Pathway

TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[10][11]

Activation of TGR5 by TCA initiates a signal transduction cascade through the Gαs protein subunit.[10][12] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[13] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA) and other downstream effectors.[10][13]

Key metabolic effects of TGR5 activation by TCA include:

-

Glucose Homeostasis: TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1).[10][14] GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, suppresses glucagon (B607659) release, and slows gastric emptying, thereby contributing to lower blood glucose levels.[14][15]

-

Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure.[16][17] This is mediated by the induction of type 2 iodothyronine deiodinase (D2), an enzyme that converts the inactive thyroid hormone T4 to the active form T3, leading to increased thermogenesis.[16][17]

-

Anti-inflammatory Effects: TGR5 signaling can inhibit inflammatory pathways, such as the NF-κB pathway, in macrophages and other immune cells.[10][18]

Figure 2: Taurocholic acid activation of the TGR5 signaling pathway.

Quantitative Data on Metabolic Effects of Taurocholic Acid

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the metabolic effects of taurocholic acid.

Table 1: Effects of Taurocholic Acid on Glucose Metabolism

| Parameter | Species/Model | Treatment Details | Key Findings | Reference(s) |

| Blood Glucose | Healthy Humans | Intrajejunal infusion of 2g TCA with 60g glucose | Lower blood glucose concentrations (P < 0.001) | [14][15] |

| Plasma GLP-1 | Healthy Humans | Intrajejunal infusion of 2g TCA with 60g glucose | Greater plasma GLP-1 (P < 0.001) | [14][15] |

| C-peptide/Glucose Ratio | Healthy Humans | Intrajejunal infusion of 2g TCA with 60g glucose | Greater C-peptide/glucose ratio (P = 0.008) | [14][15] |

| Glucose Metabolism | Diabetic Rats | Long-term gavage with TCA-mixed high-fat diet (0.3%) | Improved fasting blood glucose and glucose tolerance | [4] |

| Insulin Secretion | Diabetic Rats | Long-term gavage with TCA-mixed high-fat diet (0.3%) | Significantly greater insulin and GLP-1 secretion | [4] |

Table 2: Effects of Taurocholic Acid on Lipid Metabolism

| Parameter | Species/Model | Treatment Details | Key Findings | Reference(s) |

| Hepatic Lipid Accumulation | Grouper | Dietary TCA (900 mg/kg) | Significantly reduced lipid accumulation in the liver | [19][20] |

| Serum ApoA-I | Human ApoA-I Transgenic Mice | Treatment with TCA | Strongly decreased serum concentrations and liver mRNA levels of human apoA-I | [6] |

| Serum HDL | Human ApoA-I Transgenic Mice | Treatment with TCA | Reduced serum HDL levels | [6] |

Table 3: Effects of Taurocholic Acid on Energy Expenditure

| Parameter | Species/Model | Treatment Details | Key Findings | Reference(s) |

| Energy Expenditure (EE) | Healthy Humans & Cirrhosis Patients | Baseline and postprandial measurements | Positive correlation between baseline bile acids and EE (P = 0.048 in healthy subjects) | [21][22] |

| Respiratory Quotient (RQ) | Healthy Humans & Cirrhosis Patients | Baseline measurements | Negative association between baseline bile acids and RQ (P = 0.004) | [21][22] |

| Energy Expenditure | C57BL/6J Mice | High-fat diet supplemented with cholic acid | Increased energy expenditure in brown adipose tissue | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling and metabolic effects of taurocholic acid.

FXR Activation Assay (Cell-Based Luciferase Reporter Gene Assay)

This assay measures the ability of a compound to activate FXR and drive the expression of a reporter gene (e.g., luciferase) under the control of an FXRE.[7][23]

Experimental Workflow:

Figure 3: Workflow for the FXR cell-based reporter assay.

Materials:

-

HEK293T cells[23]

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin[23]

-

FXR expression plasmid[23]

-

FXRE-luciferase reporter plasmid[23]

-

Transfection reagent (e.g., Lipofectamine)[23]

-

Taurocholic acid

-

Positive control (e.g., GW4064)[23]

-

Vehicle control (e.g., DMSO)[23]

-

96-well white, clear-bottom assay plates[23]

-

Luciferase assay reagent[23]

-

Luminometer[23]

Protocol:

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.[23]

-

Transfection: Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. A constitutively active Renilla luciferase plasmid can be co-transfected for normalization.[23]

-

Cell Plating: After 24 hours of transfection, trypsinize and seed the cells into 96-well plates at a density of 1-2 x 10^4 cells per well. Allow cells to attach for at least 4 hours.[23]

-

Compound Treatment: Prepare serial dilutions of taurocholic acid and the positive control (GW4064) in DMEM. The final DMSO concentration should be kept below 0.1%. Replace the cell culture medium with the medium containing the test compounds. Include a vehicle control.[23]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.[23]

-

Luciferase Assay: Remove the medium and wash the cells once with phosphate-buffered saline (PBS). Add luciferase assay lysis buffer and incubate according to the manufacturer's protocol. Add the luciferase substrate and measure the luminescence using a plate reader.[23]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Calculate the fold activation relative to the vehicle control. Plot the fold activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.[23]

TGR5 Activation Assay (cAMP Measurement)

This assay quantifies the increase in intracellular cAMP levels following TGR5 activation by an agonist.[18][24]

Experimental Workflow:

Figure 4: Workflow for the TGR5 cAMP measurement assay.

Materials:

-

HEK293 cells stably expressing human TGR5 (HEK293-TGR5)[24]

-

DMEM with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418)[24]

-

Taurocholic acid

-

Positive control (e.g., a known TGR5 agonist like lithocholic acid or a synthetic agonist)[24]

-

Vehicle control (DMSO)[24]

-

Stimulation buffer (e.g., serum-free DMEM containing a phosphodiesterase inhibitor like 0.5 mM IBMX)[24]

-

White, 96-well, solid-bottom plate[24]

-

cAMP assay kit (e.g., ELISA-based)[18]

Protocol:

-

Cell Culture: Maintain HEK293-TGR5 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.[24]

-

Cell Plating: Seed the cells into a white, 96-well, solid-bottom plate at a density of 20,000-40,000 cells per well and incubate for 24 hours.[24]

-

Compound Preparation: Prepare serial dilutions of taurocholic acid and controls in stimulation buffer.[24]

-

Cell Stimulation: Aspirate the culture medium. Add stimulation buffer to each well and incubate for 15 minutes at 37°C. Add the diluted taurocholic acid, positive control, or vehicle control to the respective wells and incubate for 30 minutes at 37°C.[24]

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.[18]

-

Data Analysis: Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC50 value.

Quantification of Taurocholic Acid in Biological Samples (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of bile acids in biological matrices.[25][26]

Experimental Workflow:

Figure 5: General workflow for LC-MS/MS quantification of taurocholic acid.

Materials and Reagents:

-

Biological sample (e.g., serum, plasma, tissue homogenate)

-

Taurocholic acid standard[25]

-

Internal standard (e.g., Taurocholic Acid-d4)[25]

-

Methanol (B129727), acetonitrile (B52724) (LC-MS grade)[25][27]

-

Formic acid[27]

-

Water (LC-MS grade)

Sample Preparation (Protein Precipitation for Serum):

-

To 50 µL of serum sample, add 10 µL of the internal standard working solution (Taurocholic Acid-d4).[25]

-

Add a protein precipitation agent such as methanol or acetonitrile and vortex.[25][27]

-

Centrifuge to pellet the precipitated proteins.[25]

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.[25]

-

Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.[25]

LC-MS/MS Analysis:

-

Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol/acetonitrile) with a modifier like formic acid.[25][27]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for taurocholic acid and its internal standard.[26][28]

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

The concentration of taurocholic acid in the samples is determined from the calibration curve.

Conclusion and Future Directions

Taurocholic acid is a multifaceted signaling molecule with profound effects on metabolic regulation. Its ability to activate both nuclear (FXR) and membrane-bound (TGR5) receptors places it at a critical nexus of metabolic control. A thorough understanding of its signaling pathways and physiological effects is paramount for the development of novel therapeutic strategies for metabolic diseases. Future research should focus on elucidating the tissue-specific actions of TCA, the interplay between its FXR and TGR5-mediated effects, and its potential as a biomarker or therapeutic agent in metabolic disorders. The experimental protocols detailed in this guide provide a robust framework for advancing our knowledge in this exciting and rapidly evolving field.

References

- 1. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Taurocholic acid metabolism by gut microbes and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improvement of Glucose Metabolism Following Long-Term Taurocholic Acid Gavage in a Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of bile acid metabolism-related signaling pathways by gut microbiota in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bile acid-activated nuclear receptor FXR suppresses apolipoprotein A-I transcription via a negative FXR response element - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuro-humoral signalling by bile acids and the TGR5 receptor in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. Effects of taurocholic acid on glycemic, glucagon-like peptide-1, and insulin responses to small intestinal glucose infusion in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. refp.cohlife.org [refp.cohlife.org]

- 17. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 18. mdpi.com [mdpi.com]

- 19. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]

- 20. Protective effects of taurocholic acid on excessive hepatic lipid accumulation via regulation of bile acid metabolism in grouper - Food & Function (RSC Publishing) [pubs.rsc.org]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. academic.oup.com [academic.oup.com]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. "A high-throughput LC-MS/MS method for the measurement of the bile acid" by Thomas D. Horvath, Sigmund J. Haidacher et al. [digitalcommons.unl.edu]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. agilent.com [agilent.com]

An In-depth Technical Guide on the Discovery and Historical Context of Taurocholic Acid Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Taurocholic acid, a primary conjugated bile acid, has been a subject of scientific inquiry for over a century and a half. Its discovery in the mid-19th century was a pivotal moment in the nascent field of physiological chemistry, laying the groundwork for our contemporary understanding of digestion, lipid metabolism, and cellular signaling. This technical guide provides a comprehensive overview of the discovery and historical context of taurocholic acid research, with a focus on the pioneering experimental methodologies, the evolution of our understanding of its metabolic and signaling pathways, and the quantitative data that underpinned these advancements.

The Dawn of Bile Acid Chemistry: Discovery and Initial Characterization

The scientific investigation into the composition of bile began in the early 19th century. A significant milestone was the work of German chemists Leopold Gmelin and Friedrich Tiedemann , who in 1827, first isolated the amino acid taurine (B1682933) from ox bile.[1][2] This discovery was a crucial precursor to understanding the conjugated nature of certain bile acids. The term "bile acid" itself was first introduced by the French chemist Demarcay in 1838 to describe the acidic components of bile.[3]

The definitive discovery and characterization of taurocholic acid are credited to the German chemist Adolph Strecker . In his seminal 1848 publication, "Untersuchungen über die Galle" (Investigations on Bile), Strecker detailed his work on the chemical constituents of ox bile.[4] He was the first to isolate and name not only cholic acid but also its conjugated forms, glycocholic acid and taurocholic acid .[4][5] Through meticulous chemical analysis, including combustion analysis, Strecker correctly deduced the empirical formula for cholic acid as C24H40O5.[2][6] He further demonstrated that taurocholic acid was a conjugate of cholic acid and the sulfur-containing compound, taurine.[4]

Key Historical Milestones in the Discovery of Taurocholic Acid

| Year | Researcher(s) | Key Discovery/Contribution |

| 1827 | Friedrich Tiedemann & Leopold Gmelin | First to isolate taurine from ox bile.[1][2] |

| 1838 | H. Demarcay | Coined the term "bile acid".[3] |

| 1846 | Edmund Ronalds | Identified taurine in human bile.[7] |

| 1848 | Adolph Strecker | Isolated and named cholic acid, glycocholic acid, and taurocholic acid from ox bile.[4][5] |

Pioneering Experimental Protocols: The Isolation of Taurocholic Acid

Reconstructed 19th-Century Protocol for Taurocholic Acid Isolation

This protocol is a representation of the techniques available to chemists in the mid-19th century and is based on historical descriptions of bile acid extraction.

Objective: To isolate crystalline taurocholic acid from fresh ox bile.

Materials:

-

Fresh ox bile

-

Lead(II) acetate (B1210297) solution

-

Ammonia (B1221849) solution

-

Diethyl ether

-

Hydrochloric acid

-

Animal charcoal (for decolorization)

Methodology:

-

Precipitation of Mucin and Pigments:

-

Fresh ox bile was likely first treated with ethanol to precipitate the mucinous components.

-

The mixture would then be filtered to remove the precipitated solids.

-

-

Formation of Lead Salts:

-

A solution of lead(II) acetate was added to the filtrate. This would precipitate the bile acids as their lead salts.

-

The addition of ammonia solution would have ensured the complete precipitation of the acidic components.

-

-

Separation of Conjugated Bile Acids:

-

The precipitated lead salts were collected by filtration.

-

The precipitate was then likely boiled with ethanol. Glycocholic acid lead salt is less soluble in hot ethanol compared to the taurocholic acid lead salt, allowing for a partial separation.

-

-

Decomposition of Lead Salts and Crystallization:

-

The ethanol solution containing the taurocholate lead salt was treated with hydrogen sulfide (B99878) to precipitate lead sulfide, or with an acid to decompose the salt.

-

After removal of the lead sulfide, the solution would be concentrated.

-

The concentrated solution was then treated with an excess of ether to precipitate the crude taurocholic acid.

-

-

Purification:

-

The crude taurocholic acid was redissolved in a minimal amount of hot ethanol.

-

The solution was decolorized by treatment with animal charcoal.

-

Upon cooling, taurocholic acid would crystallize out of the solution and could be collected by filtration.

-

The Evolving Understanding of Taurocholic Acid's Role and Structure

Early Insights into Physiological Function

From its initial discovery, the primary role attributed to taurocholic acid and other bile salts was in the digestion of fats.[8][9] The amphipathic nature of the molecule, with both a hydrophobic steroid nucleus and a hydrophilic taurine conjugate, allows it to act as an emulsifying agent.[3] This property enables the breakdown of large fat globules in the intestine into smaller micelles, significantly increasing the surface area for the action of digestive enzymes like lipase.[9]

Elucidation of the Steroid Nucleus and Conjugation

While Strecker identified the components of taurocholic acid, the complete structural elucidation of the complex steroid nucleus of cholic acid took several more decades. It wasn't until the 1920s that the four-ring structure of bile acids was proposed.[3] The process of conjugation, the linking of cholic acid with taurine (or glycine), was understood to be a key step in increasing the water solubility of the bile acid, a critical factor for its function in the aqueous environment of the intestine.[10]

The Metabolic Journey: From Cholesterol to Taurocholic Acid

The biosynthesis of taurocholic acid is a multi-step enzymatic process that begins with cholesterol in the liver. The historical understanding of this pathway has evolved significantly from the initial isolation of its components.

Historical Progression of the Taurocholic Acid Biosynthesis Pathway